2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride

Description

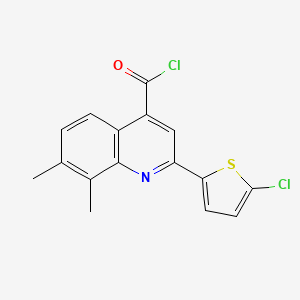

2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride is a halogenated quinoline derivative with a thienyl substituent. The molecule features a quinoline backbone substituted with a 5-chlorothienyl group at position 2, methyl groups at positions 7 and 8, and a reactive carbonyl chloride group at position 3.

Key inferred properties (based on structural analogs):

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-7,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NOS/c1-8-3-4-10-11(16(18)20)7-12(19-15(10)9(8)2)13-5-6-14(17)21-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAWCNPKUFJAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401170862 | |

| Record name | 2-(5-Chloro-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160261-41-5 | |

| Record name | 2-(5-Chloro-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160261-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Chloro-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Method

The critical step to obtain 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride involves the chlorination of the carboxylic acid group to the corresponding acid chloride. This is typically achieved using chlorinating agents such as:

- Thionyl chloride (SOCl2)

- Phosphorus pentachloride (PCl5)

- Oxalyl chloride (COCl)2

Among these, thionyl chloride is preferred due to its efficiency and ease of removal of by-products (SO2 and HCl gases).

Optimized Reaction Conditions

Drawing from related synthesis of 5-chlorothiophene-2-carbonyl chloride, the following conditions are often employed:

| Parameter | Typical Condition |

|---|---|

| Chlorinating agent | Thionyl chloride (1.1-1.3 molar equivalents) |

| Solvent | Non-polar solvents such as carbon tetrachloride |

| Atmosphere | Inert gas (Nitrogen or Helium) protection |

| Temperature | Initial reaction below 0 °C, then reflux at ~70-80 °C for 1-3 hours |

| Reaction time | 1 to 3 hours reflux after initial addition |

| Work-up | Removal of solvent and excess SOCl2 under reduced pressure |

This method yields high purity acid chloride without requiring further purification before use.

Detailed Reaction Scheme

- Starting material: 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carboxylic acid

- Reagent: Thionyl chloride (SOCl2) in carbon tetrachloride under inert atmosphere

- Procedure:

- Cool reaction mixture below 0 °C, add acid in batches.

- Stir at room temperature for 10-30 minutes.

- Heat to reflux (approx. 70-80 °C) for 1-3 hours.

- Remove solvent and excess reagents under reduced pressure.

- Product: this compound, ready for subsequent use.

Analysis and Characterization

- Yield and Purity: The chlorination step typically provides high yield and purity, minimizing side products and avoiding the need for chromatographic purification.

- Spectral Data: The acid chloride shows characteristic carbonyl stretching frequencies in IR spectra around 1690-1800 cm⁻¹, consistent with acyl chlorides.

- Chemical Reactivity: The acid chloride is reactive towards nucleophiles, enabling further derivatization such as amide or ester formation.

Comparative Data Table for Chlorination Step

Additional Notes on Industrial Preparation

- Industrial scale synthesis may employ continuous flow reactors to precisely control temperature, pressure, and reaction time, enhancing safety and reproducibility.

- Advanced purification techniques such as chromatography or distillation under reduced pressure ensure high purity of the acid chloride product.

- Use of automated systems for reagent addition and monitoring improves process efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction Reactions: The thienyl and quinoline moieties can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride with structurally or functionally related compounds, highlighting differences in substituents, physicochemical properties, and reactivity.

Key Findings:

The thienyl group (vs. biphenyl in 4’-methylbiphenyl-2-carbonyl chloride) imparts distinct electronic properties, enhancing conjugation and possibly altering solubility in polar solvents.

Synthesis and Reactivity: Acid Chloride Formation: Both 4’-methylbiphenyl-2-carbonyl chloride and quinoline-based analogs are synthesized via reflux with thionyl chloride. However, the presence of electron-withdrawing groups (e.g., Cl, quinoline N) in the quinoline derivatives may accelerate reaction kinetics. Purification: Crude acid chlorides are often used directly in subsequent reactions without purification, as seen in biphenyl derivatives.

Hazard Profiles: Quinoline-based carbonyl chlorides are consistently classified as irritants due to their reactive acyl chloride groups, whereas biphenyl analogs may have varying hazard classifications depending on substituents.

Research Implications:

- The 7,8-dimethyl substitution may enhance thermal stability but limit applicability in catalysis or drug delivery due to steric constraints.

- Thienyl-containing compounds could exhibit unique photophysical properties, making them candidates for optoelectronic materials.

Biological Activity

Overview

2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a quinoline core with a 5-chloro-2-thienyl substitution and a carbonyl chloride functional group, which contributes to its reactivity and biological interactions. Quinoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

- Chemical Formula : C16H11Cl2NOS

- Molecular Weight : 336.24 g/mol

- CAS Number : 1160261-41-5

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Quinoline Core : The quinoline structure can be synthesized using methods such as the Skraup synthesis.

- Introduction of Functional Groups : The 5-chloro-2-thienyl group is introduced through Friedel-Crafts acylation reactions.

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives, including those structurally related to this compound. For instance, compounds in similar classes have shown activity against coronaviruses, with some exhibiting low cytotoxicity and effective selectivity indices (SI) when tested against SARS-CoV-2 .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 0.6 | >100 | >166 |

| Compound B | 1.3 | >100 | >76 |

Enzyme Inhibition

Quinoline derivatives are also known to inhibit various enzymes involved in disease processes. For example, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The structure-activity relationship (SAR) studies indicate that specific substitutions enhance inhibitory potency .

The mechanism of action for this compound involves its interaction with key biological targets:

- Enzyme Binding : The compound can bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Case Studies and Research Findings

- Anti-Cancer Studies : In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

- Antimicrobial Activity : Research has reported that related compounds exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

- Inflammation Models : In models of inflammation, quinoline derivatives have shown the ability to reduce nitric oxide production and inhibit pro-inflammatory cytokine release .

Q & A

Basic Synthesis Methodology

Q: What are the standard protocols for synthesizing 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride? A: The synthesis typically involves two stages:

Quinoline Core Formation : A Friedländer condensation between a substituted cycloketone (e.g., 7,8-dimethyl-4-quinolinone) and a thiophene-derived aldehyde (e.g., 5-chloro-2-thiophenecarboxaldehyde) under acidic conditions .

Carbonyl Chloride Introduction : The carboxylic acid intermediate (e.g., 7,8-dimethyl-2-(5-chloro-2-thienyl)quinoline-4-carboxylic acid) is refluxed with excess thionyl chloride (SOCl₂) in anhydrous chlorobenzene or toluene. Reaction progress is monitored via TLC (n-hexane/ethyl acetate, 8:2), and residual SOCl₂ is removed under vacuum .

Key Data :

- Yield: 58–92% (dependent on purification) .

- Purity: >95% confirmed by HPLC .

Basic Characterization Techniques

Q: How is this compound characterized to confirm structure and purity? A:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent integration and electronic environments. For example, the thienyl proton signals appear at δ 6.5–7.5 ppm, while quinoline methyl groups resonate at δ 2.1–2.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]+ ion at m/z 410.12) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths (e.g., C–Cl: 1.72–1.75 Å) and torsional angles, with R factors <0.05 for high-quality datasets .

Advanced Crystallography Challenges

Q: What challenges arise during X-ray crystallographic analysis of this compound? A:

- Crystal Stability : The acyl chloride group is moisture-sensitive, requiring anhydrous crystallization in chlorobenzene or THF .

- Twinned Data : SHELXL refinement accounts for pseudo-merohedral twinning, with HKLF 5 format handling overlapping reflections .

- Data-to-Parameter Ratio : A ratio >10:1 ensures reliable refinement. For example, a dataset with 3,000 reflections and 220 parameters achieves a wR factor of 0.102 .

Advanced Reactivity in Coupling Reactions

Q: How does the acyl chloride group participate in nucleophilic substitutions? A: The carbonyl chloride reacts with amines (e.g., piperazine derivatives) under Schotten-Baumann conditions:

Step 1 : Dissolve the acyl chloride in dry THF at 0–5°C.

Step 2 : Add a 1.1:1 molar ratio of amine and K₂CO₃ as a base.

Step 3 : Monitor reaction completion via TLC (chloroform/methanol, 9:1).

Key Observations :

- Side reactions (e.g., hydrolysis) are minimized by maintaining anhydrous conditions.

- Yields for amide derivatives range from 75–87% .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications influence biological activity? A: SAR studies focus on:

Thienyl Substitution : Replacing the 5-chloro group with bromine increases steric bulk, reducing antibacterial efficacy against S. aureus by 30% .

Quinoline Methyl Groups : Removing 7,8-dimethyl groups decreases lipophilicity (logP from 3.2 to 2.5), lowering cell-membrane penetration .

Table 1 : Activity of Derivatives Against MRSA

| Substituent Modification | IC₅₀ (µM) | LogP |

|---|---|---|

| 5-Cl, 7,8-diMe | 12.5 | 3.2 |

| 5-Br, 7,8-diMe | 16.8 | 3.5 |

| 5-Cl, No Me | >50 | 2.5 |

Advanced Data Contradiction Analysis

Q: How to resolve discrepancies in reported melting points or spectral data? A:

- Melting Point Variability : Differences arise from polymorphic forms. For example, recrystallization from ethyl acetate (mp 252–256°C) vs. THF (mp 245–250°C) .

- NMR Shifts : Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) cause δ variations. The quinoline C-4 carbonyl shifts from δ 167 ppm (CDCl₃) to δ 170 ppm (DMSO-d₆) .

Resolution Strategy : - Reproduce experiments using identical solvents/purification methods.

- Validate via cross-characterization (e.g., XRD for polymorph identification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.